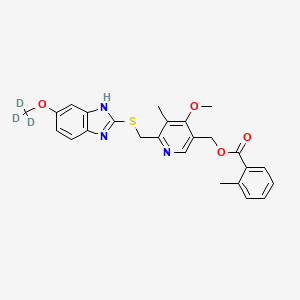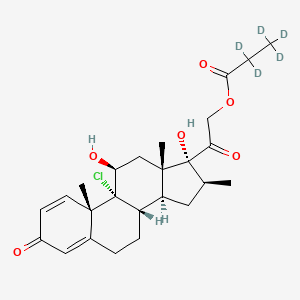
Beclomethasone 21-Propionate-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beclomethasone 21-Propionate-d5 is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is a deuterated form of beclomethasone dipropionate, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This modification can enhance the stability and metabolic profile of the compound. This compound is used in various pharmaceutical formulations, including inhalers, nasal sprays, and topical creams, to treat conditions such as asthma, allergic rhinitis, and dermatitis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone 21-Propionate-d5 involves multiple steps, starting from the parent compound, beclomethasoneOne common method involves the use of deuterated reagents in the esterification of beclomethasone to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Beclomethasone 21-Propionate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly susceptible to hydrolysis, where the ester bonds are cleaved to form beclomethasone and its metabolites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone. These metabolites retain some of the pharmacological activity of the parent compound .
Applications De Recherche Scientifique
Beclomethasone 21-Propionate-d5 has a wide range of scientific research applications. In chemistry, it is used as a reference standard in analytical studies to understand the metabolic pathways and stability of corticosteroids. In biology and medicine, it is used to study the anti-inflammatory effects and pharmacokinetics of corticosteroids. The compound is also used in the development of new pharmaceutical formulations for the treatment of inflammatory conditions .
Mécanisme D'action
Beclomethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Beclomethasone 21-Propionate-d5 include beclomethasone dipropionate, dexamethasone, and fluticasone propionate. These compounds share similar anti-inflammatory properties and are used in the treatment of various inflammatory conditions .
Uniqueness: The uniqueness of this compound lies in its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This can lead to a longer duration of action and potentially fewer side effects compared to non-deuterated corticosteroids .
Propriétés
Formule moléculaire |
C25H33ClO6 |
|---|---|
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |
Clé InChI |
OPNPEZLXXKGRTA-BFHSNLKKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


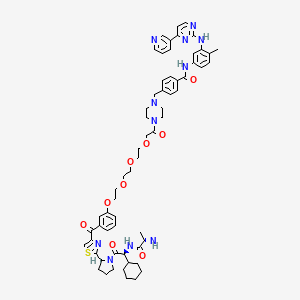

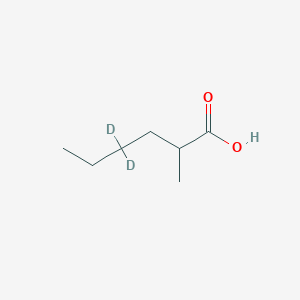

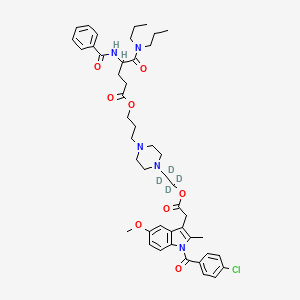
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

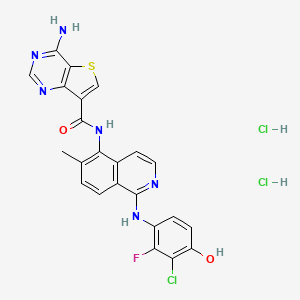
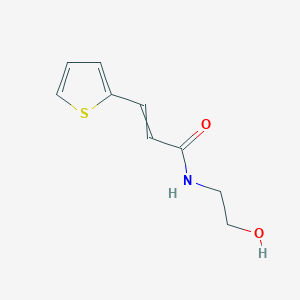
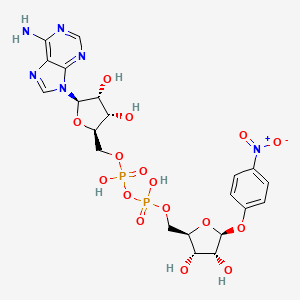
![5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B12428615.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
